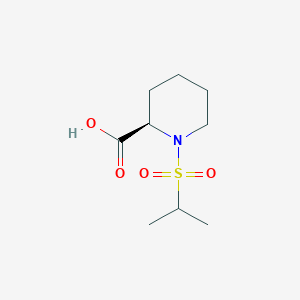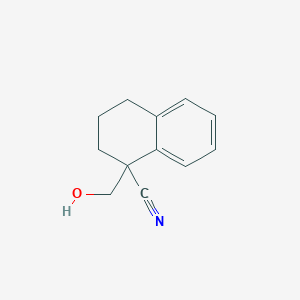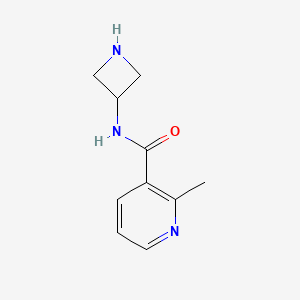![molecular formula C11H14ClN B1406003 N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine CAS No. 1542653-02-0](/img/structure/B1406003.png)
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Descripción general
Descripción
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine is a chemical compound that belongs to the class of cyclopropanamine derivatives. It is commonly known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. CX-5461 has been extensively studied for its potential use in cancer treatment due to its ability to selectively target cancer cells.
Mecanismo De Acción
The mechanism of action of CX-5461 involves the inhibition of RNA polymerase I transcription, which leads to a decrease in ribosome biogenesis and an increase in DNA damage. The DNA damage triggers a signaling cascade that ultimately leads to cancer cell death.
Efectos Bioquímicos Y Fisiológicos
CX-5461 has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. This is due to the high demand for ribosomes in cancer cells, which makes them more susceptible to the inhibition of RNA polymerase I. CX-5461 has also been shown to induce DNA damage, leading to the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CX-5461 as a research tool is its selective cytotoxic effect on cancer cells, which makes it a useful tool for studying cancer biology. However, CX-5461 has been shown to have limited efficacy in some cancer types, which may limit its usefulness as a therapeutic agent. Additionally, CX-5461 has been shown to have off-target effects on other RNA polymerases, which may complicate its use in research.
Direcciones Futuras
There are several future directions for the study of CX-5461. One area of research is the development of combination therapies that can enhance the efficacy of CX-5461 in cancer treatment. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. Additionally, there is a need for further studies to elucidate the off-target effects of CX-5461 on other RNA polymerases and to develop more selective inhibitors of RNA polymerase I transcription.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription. RNA polymerase I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for the production of ribosomes. Cancer cells have a high demand for ribosomes due to their rapid proliferation, and CX-5461 selectively inhibits this process, leading to cancer cell death.
Propiedades
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-6-10(12)3-2-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNAHFGKXJGBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



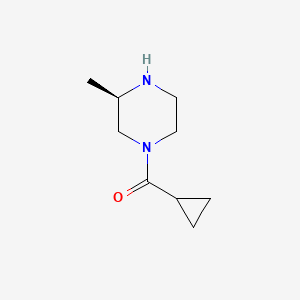




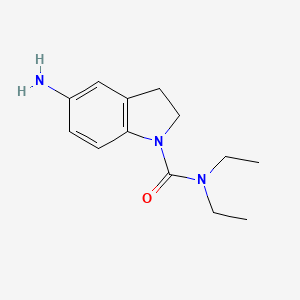
![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)
